methyl 4-bromo-1-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

Catalog No.
S13951766
CAS No.
M.F
C7H5BrClF3N2O2
M. Wt
321.48 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 4-bromo-1-(chloromethyl)-3-(trifluoromethyl...

Product Name

methyl 4-bromo-1-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

IUPAC Name

methyl 4-bromo-2-(chloromethyl)-5-(trifluoromethyl)pyrazole-3-carboxylate

Molecular Formula

C7H5BrClF3N2O2

Molecular Weight

321.48 g/mol

InChI

InChI=1S/C7H5BrClF3N2O2/c1-16-6(15)4-3(8)5(7(10,11)12)13-14(4)2-9/h2H2,1H3

InChI Key

SHMMNFPNCNGRSY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=NN1CCl)C(F)(F)F)Br

Methyl 4-bromo-1-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is a complex organic compound belonging to the pyrazole family. It features a unique structure characterized by multiple functional groups, including bromine, chlorine, and trifluoromethyl groups, which significantly influence its chemical properties and reactivity. The molecular formula of this compound is C7H5BrClF3N2O2C_7H_5BrClF_3N_2O_2, and it has a molecular weight of approximately 321.48 g/mol. Its IUPAC name is methyl 4-bromo-2-(chloromethyl)-5-(trifluoromethyl)pyrazole-3-carboxylate, highlighting its intricate arrangement of atoms .

  • Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
  • Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyrazole ring and its functional groups.
  • Coupling Reactions: It can engage in coupling reactions like Suzuki or Heck coupling, facilitating the formation of more complex molecules.

Methyl 4-bromo-1-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate finds applications across various fields:

  • Pharmaceuticals: As an intermediate for synthesizing drugs with therapeutic properties.
  • Agrochemicals: In the formulation of pesticides and herbicides targeting specific biological pathways.
  • Materials Science: Used in creating advanced materials such as polymers and coatings that require specific chemical functionalities.
  • Chemical Biology: Acts as a probe to study biological processes and molecular interactions.

The synthesis of methyl 4-bromo-1-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate typically involves several steps:

  • Formation of the Pyrazole Ring: The initial step includes reacting hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions to form the pyrazole ring.
  • Bromination: The introduction of the bromine atom is achieved through a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).
  • Chloromethylation: The chloromethyl group is added via chloromethylation reactions using formaldehyde and hydrochloric acid or other chloromethylating agents.

Studies on the interactions of methyl 4-bromo-1-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate with biological molecules are essential for understanding its efficacy in various applications. These interactions may involve binding to specific enzymes or receptors, influencing biochemical pathways relevant to its pharmaceutical or agrochemical uses. The presence of diverse functional groups enhances its potential for selective interactions with target molecules.

Several compounds share structural similarities with methyl 4-bromo-1-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate. Below are some similar compounds along with a brief comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Functional GroupsUnique Features
4-Bromo-3-chloromethyl-1-methyl-1H-pyrazoleC5H6BrClN2C_5H_6BrClN_2Bromine, ChlorineSimpler structure; lacks trifluoromethyl group
4-Bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazoleC6H4BrF3N2OC_6H_4BrF_3N_2OBromine, TrifluoromethylSimilar trifluoromethyl group; different positioning
Methyl 4-bromo-3-chloro-1-methylpyrazoleC6H6BrClN2C_6H_6BrClN_2Bromine, ChlorineLacks trifluoromethyl group; more basic structure

The uniqueness of methyl 4-bromo-1-(chloromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate lies in its combination of functional groups that confer distinct chemical reactivity and biological activity. The presence of both bromine and chlorine allows for selective substitution reactions while enhancing stability and lipophilicity due to the trifluoromethyl group.

XLogP3

2.7

Hydrogen Bond Acceptor Count

6

Exact Mass

319.91750 g/mol

Monoisotopic Mass

319.91750 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

Explore Compound Types